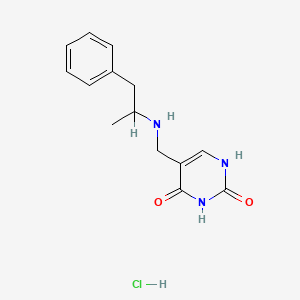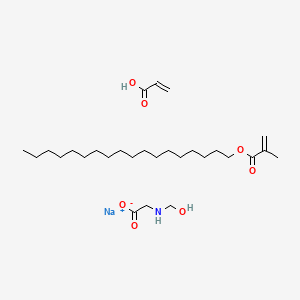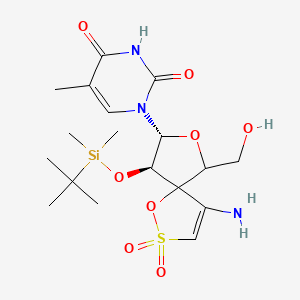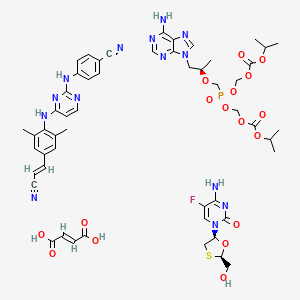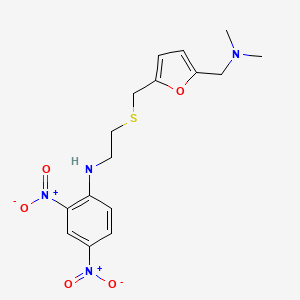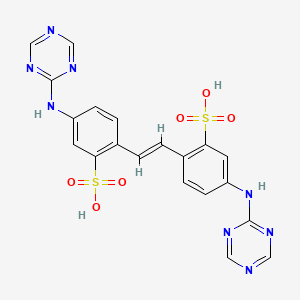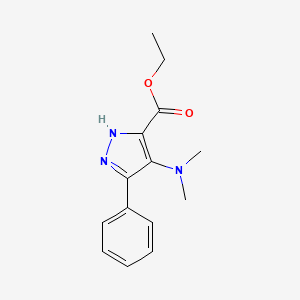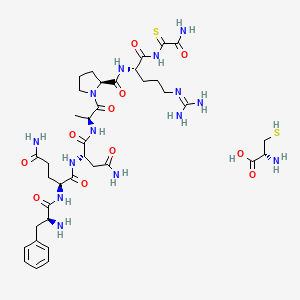
Argipressin (3-9), (4-1')-disulfide cys(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin (3-9), (4-1’)-disulfide cys(6)- is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is characterized by a specific sequence of amino acids and a disulfide bond between cysteine residues, which is essential for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin (3-9), (4-1’)-disulfide cys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids, often using TFA (trifluoroacetic acid).
Disulfide Bond Formation: Oxidizing thiol groups of cysteine residues to form the disulfide bond, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Argipressin (3-9), (4-1’)-disulfide cys(6)- can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds.
Reduction: Breaking of disulfide bonds using reducing agents like DTT (dithiothreitol).
Substitution: Modifications at specific amino acid residues using reagents like N-methylmorpholine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, air oxidation.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC.
Deprotecting Agents: TFA, piperidine.
Major Products Formed
Oxidation: Formation of the active disulfide-bonded peptide.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Argipressin (3-9), (4-1’)-disulfide cys(6)- is used as a model compound to study peptide synthesis, folding, and disulfide bond formation.
Biology
Biologically, this compound is used to investigate the mechanisms of vasopressin receptors and their role in water balance and blood pressure regulation.
Medicine
Medically, it serves as a therapeutic agent in conditions like diabetes insipidus and certain types of bleeding disorders due to its vasoconstrictive properties.
Industry
In the pharmaceutical industry, it is used in the development of peptide-based drugs and as a standard in analytical techniques.
Wirkmechanismus
Argipressin (3-9), (4-1’)-disulfide cys(6)- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events involving G-proteins and second messengers like cAMP, leading to increased water reabsorption in the kidneys and vasoconstriction in blood vessels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vasopressin: The natural hormone with a similar sequence but different disulfide bond configuration.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and longer half-life.
Oxytocin: Another peptide hormone with a similar structure but different physiological effects.
Uniqueness
Argipressin (3-9), (4-1’)-disulfide cys(6)- is unique due to its specific amino acid sequence and disulfide bond configuration, which confer distinct biological activities and receptor affinities compared to other vasopressin analogs.
Eigenschaften
CAS-Nummer |
84953-76-4 |
|---|---|
Molekularformel |
C37H58N14O11S2 |
Molekulargewicht |
939.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethanethioyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide;(2R)-2-amino-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C34H51N13O9S.C3H7NO2S/c1-17(33(56)47-14-6-10-23(47)31(55)44-20(9-5-13-41-34(39)40)29(53)46-32(57)26(38)50)42-30(54)22(16-25(37)49)45-28(52)21(11-12-24(36)48)43-27(51)19(35)15-18-7-3-2-4-8-18;4-2(1-7)3(5)6/h2-4,7-8,17,19-23H,5-6,9-16,35H2,1H3,(H2,36,48)(H2,37,49)(H2,38,50)(H,42,54)(H,43,51)(H,44,55)(H,45,52)(H4,39,40,41)(H,46,53,57);2,7H,1,4H2,(H,5,6)/t17-,19-,20-,21-,22-,23-;2-/m00/s1 |
InChI-Schlüssel |
JXAIAGBPMKVCLL-KKBNGWBPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C([C@@H](C(=O)O)N)S |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


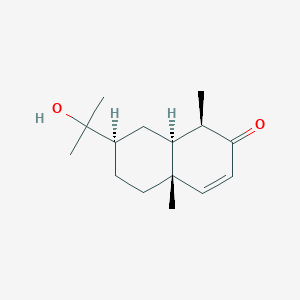
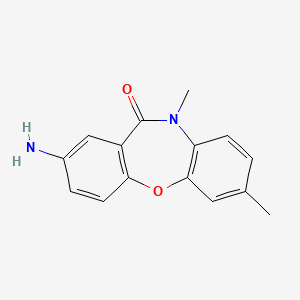
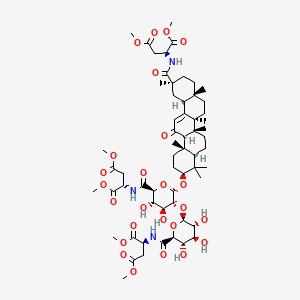


![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
